molecular formula C9H7ClN2O2 B159469 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 138642-96-3

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B159469
CAS No.: 138642-96-3
M. Wt: 210.62 g/mol
InChI Key: PGYYUAYGIWHUJA-UHFFFAOYSA-N
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Description

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H7ClN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and material science . This compound is characterized by a fused bicyclic structure, which includes both an imidazole and a pyridine ring.

Mechanism of Action

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

is a compound of interest in the field of medicinal chemistry. . Here is a general overview based on the typical properties of imidazo[1,2-a]pyridine compounds:

Biochemical Analysis

Biochemical Properties

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to various biochemical effects .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. Additionally, it can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to DNA and form adducts, leading to mutations and genomic instability. This compound can also inhibit or activate specific enzymes, thereby altering metabolic pathways. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to chronic cellular damage and alterations in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may not exhibit significant toxic effects, but at higher doses, it can cause severe toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, to enhance their excretion from the body. The compound’s metabolism can significantly affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves multistep reactions. One common method includes the condensation of 2-chloropyridine with glyoxal in the presence of ammonium acetate, followed by cyclization and chlorination . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Uniqueness

6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific chlorine substitution, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYYUAYGIWHUJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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